![molecular formula C45H53NO14 B1230546 [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230546.png)
[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Overview
Description
CID 4597078 is a natural product found in Taxus cuspidata, Taxus brevifolia, and other organisms with data available.
Scientific Research Applications
Synthesis of Complex Organic Compounds :
- Research by Gerber & Vogel (2001) focused on the stereoselective synthesis of complex organic compounds, including 8-oxabicyclo[3.2.1]octane derivatives, which are precursors for constructing C,C-linked trisaccharides. This study highlights the intricate processes involved in creating complex molecules, potentially including compounds like the one you're interested in (Gerber & Vogel, 2001).
Chemical Transformations in Penicillin Derivatives :
- Stoodley & Watson (1975) and Mara et al. (1982) conducted studies related to penicillin derivatives. These studies provide insights into the chemical transformations and synthesis of complex molecules derived from penicillin, which might be relevant to understanding the transformations of the specified compound (Stoodley & Watson, 1975); (Mara et al., 1982).
Development of Nucleoside Analogues :
- Hřebabecký et al. (2009) explored the synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane. This research is pertinent to the development of antiviral compounds and could be related to the synthesis and applications of the compound (Hřebabecký et al., 2009).
Discovery of Oxygenated Heterocyclic Metabolites :
- Chakraborty & Raola (2018) discovered oxygenated heterocyclic metabolites with anti-inflammatory potentials. Such research might be relevant in understanding the bioactive potential of similarly structured compounds (Chakraborty & Raola, 2018).
Synthesis of Bioactive Compounds :
- Studies like those by Fajkos̆ et al. (1996), Ornik et al. (1990), and Er & Coşkun (2009) focus on the synthesis of bioactive compounds, which could provide valuable insights into the synthesis and potential applications of the compound you are interested in (Fajkos̆ et al., 1996); (Ornik et al., 1990); (Er & Coşkun, 2009).
properties
IUPAC Name |
[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H53NO14/c1-9-23(2)39(52)46-33(27-16-12-10-13-17-27)34(50)41(54)58-29-21-45(55)38(59-40(53)28-18-14-11-15-19-28)36-43(8,30(49)20-31-44(36,22-56-31)60-26(5)48)37(51)35(57-25(4)47)32(24(29)3)42(45,6)7/h9-19,29-31,33-36,38,49-50,55H,20-22H2,1-8H3,(H,46,52) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXFAPJCZABTDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
831.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 4597078 | |
CAS RN |
71610-00-9 | |
Record name | 71610-00-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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